9H-carbazol-9-ylformamide

Synthetic methodology Formylation Chemoselectivity

Conventional formylating agents produce complex mixtures with polyfunctional amines, increasing purification burden. 9H-Carbazol-9-ylformamide (CAS 91822-50-3) enables chemoselective N-formylation, discriminating among primary, secondary, and sterically hindered amines. • Selectively formylates less hindered aliphatic amines; bulky amines remain unreacted • Validated scaffold for BACE1 inhibitors (IC50 2.5-3.8 μM) and BTK inhibitors (IC50 0.45-26 nM) • High thermal stability (bp 404 °C) supports OLED/HTM materials research

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 91822-50-3
Cat. No. B7795278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-carbazol-9-ylformamide
CAS91822-50-3
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2NC=O
InChIInChI=1S/C13H10N2O/c16-9-14-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-9H,(H,14,16)
InChIKeyMKXHRLAOWLJZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazol-9-ylformamide: Technical Profile


9H-carbazol-9-ylformamide (CAS 91822-50-3), also referred to as N-9H-carbazol-9-ylformamide or carbazole-9-carboxamide, is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It is a derivative of carbazole, a nitrogen-containing tricyclic heteroaromatic compound, wherein a formamide group (-NHCHO) is attached directly to the carbazole nitrogen at the 9-position . The compound exhibits a calculated density of 1.2 ± 0.1 g/cm³, a boiling point of 404.0 ± 28.0 °C at 760 mmHg, and a predicted LogP of 3.58, indicating moderate lipophilicity . This molecule serves primarily as a synthetic building block and intermediate, with documented utility as a formylating reagent in amine functionalization chemistry and as a core scaffold in bioactive carbazole-containing compounds [1].

9H-Carbazol-9-ylformamide: Substitution Limitations


Direct substitution of 9H-carbazol-9-ylformamide with generic carbazole derivatives or alternative formamide donors is scientifically unsound due to the compound's unique combination of the electron-rich carbazole π-system and the N-attached formamide functionality. Unlike simple carbazole (which lacks the formamide group) or conventional formylating agents such as DMF or formic acid derivatives, the N-formylcarbazole structure confers a distinct reactivity profile that enables selective formylation of sterically less hindered aliphatic amines while leaving bulkier or less nucleophilic amines largely unreacted [1]. Furthermore, in pharmaceutical intermediate contexts, the 9-position carboxamide attachment geometry and hydrogen-bonding capacity are structurally non-redundant; replacing this scaffold with alternative carbazole substitution patterns (e.g., 1-carboxamide, 3-carboxamide) fundamentally alters the three-dimensional pharmacophore, binding affinity, and selectivity profile against enzymatic targets such as BACE1 and BTK [2][3]. These functional and structural specificities preclude simple interchangeability with in-class analogs.

9H-Carbazol-9-ylformamide: Differentiation Evidence


Chemoselective Formylation of Amines

9H-carbazol-9-ylformamide (as N-formylcarbazole) demonstrates a unique chemoselectivity profile as a formylating reagent for amines that is not observed with conventional formylating agents such as DMF, formic acid, or mixed anhydrides [1]. The reagent selectively formylates sterically less hindered aliphatic primary and secondary amines while leaving sterically bulkier amines and weakly nucleophilic amines (e.g., anilines) largely unreacted under identical conditions [1].

Synthetic methodology Formylation Chemoselectivity

BACE1 Inhibitory Activity and BBB Penetration

The N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide scaffold, which incorporates the 9H-carbazol-9-yl structural motif, demonstrates micromolar BACE1 inhibitory activity with promising predicted blood-brain barrier (BBB) penetration [1]. Optimized derivatives within this series achieve IC50 values of 2.5 μM (3,4-dichloro substituent) and 3.8 μM (4-OMe substituent) [1].

Alzheimer's disease BACE1 inhibition Blood-brain barrier

BTK Inhibitory Potency

Carbazole carboxamide-based compounds are established as potent inhibitors of Bruton's tyrosine kinase (BTK), with reported IC50 values extending into the sub-nanomolar range for optimized derivatives [1][2]. The carbazole core, particularly with carboxamide functionality, serves as a privileged scaffold for BTK inhibitor development.

BTK inhibition Autoimmune disease Kinase inhibitor

Thermal Stability and Physical Properties

Carbazole-based materials are widely recognized for their high thermal stability and hole-transporting properties, which are essential for organic electronic device applications [1][2]. While device-specific performance data for unsubstituted 9H-carbazol-9-ylformamide are not available in the primary literature, the compound's physicochemical properties—including a boiling point of 404.0 ± 28.0 °C at 760 mmHg and flash point of 198.1 ± 24.0 °C —provide a baseline thermal stability profile consistent with carbazole-class materials.

OLED materials Hole transport Thermal stability

9H-Carbazol-9-ylformamide: Research & Industrial Applications


Selective Amine Formylation for Pharma Synthesis

Procure 9H-carbazol-9-ylformamide for use as a chemoselective formylating agent in synthetic routes requiring discrimination among primary, secondary, and sterically hindered amines. As demonstrated by Kang et al. [1], N-formylcarbazole selectively formylates sterically less hindered aliphatic amines while leaving bulkier or weakly nucleophilic amines largely unreacted. This property enables site-specific N-formylation in polyfunctional intermediates where conventional reagents such as DMF or formic acid would produce complex mixtures, reducing purification burden and improving overall synthetic efficiency in medicinal chemistry workflows.

BACE1 Inhibitor Intermediate for Alzheimer's Research

Employ 9H-carbazol-9-ylformamide as a versatile building block for the synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide derivatives, which have demonstrated micromolar BACE1 inhibitory activity (IC50 = 2.5-3.8 μM) combined with favorable predicted blood-brain barrier penetration [2]. This application scenario is particularly relevant for CNS drug discovery programs targeting beta-secretase inhibition, where the carbazole-9-carboxamide scaffold offers a validated starting point for structure-activity relationship exploration and lead optimization.

BTK Inhibitor Scaffold for Autoimmune Research

Utilize 9H-carbazol-9-ylformamide as a core intermediate for constructing carbazole carboxamide-based BTK inhibitors. Published data confirm that carbazole carboxamide derivatives achieve nanomolar to sub-nanomolar BTK inhibitory potency (IC50 range: 0.450 nM to 26 nM), validating the scaffold's suitability for kinase inhibitor development [3][4]. This procurement scenario supports medicinal chemistry efforts in autoimmune disease, inflammatory disease, and B-cell malignancy research where BTK is an established therapeutic target.

Hole-Transport Materials for Organic Electronics

Integrate 9H-carbazol-9-ylformamide into materials science research programs developing hole-transport materials (HTMs) for OLEDs, perovskite solar cells, and organic photovoltaics. The compound's physicochemical profile—including a boiling point of 404 °C and predicted density of 1.2 g/cm³ —aligns with the thermal stability requirements documented for high-performance carbazole-based electronic materials, which typically exhibit decomposition temperatures of 350-410 °C and glass transition temperatures up to 194 °C [5][6]. This scenario supports exploratory synthesis and device optimization in organic electronics laboratories.

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